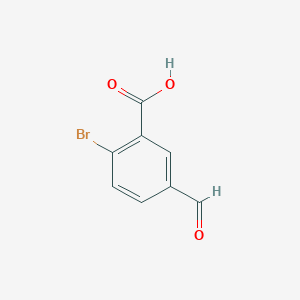

2-Bromo-5-formylbenzoic acid

Overview

Description

2-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance at room temperature .

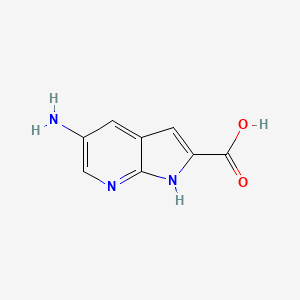

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-formylbenzoic acid consists of a benzene ring substituted with a bromo group at the 2nd position, a formyl group at the 5th position, and a carboxylic acid group . The InChI code for this compound is 1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis

2-Bromo-5-formylbenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Pharmacology

In pharmacology, 2-Bromo-5-formylbenzoic acid is a precursor in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used primarily in diabetes treatment. The compound’s role in the development of these inhibitors highlights its importance in creating new therapeutic agents that can help manage chronic conditions like diabetes.

Organic Synthesis

Organic synthesis utilizes 2-Bromo-5-formylbenzoic acid for various reactions, including free radical bromination and nucleophilic substitution . Its benzylic position makes it a versatile reagent for introducing bromo and formyl groups, which are pivotal in constructing complex organic molecules.

Material Science

In material science, this compound can be used to modify the properties of materials at a molecular level. Its ability to react with other compounds allows for the creation of new materials with desired characteristics, such as increased strength or improved thermal stability .

Analytical Chemistry

2-Bromo-5-formylbenzoic acid: plays a role in analytical chemistry as a standard or reference compound in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical substances.

Biochemistry Research

In biochemistry research, 2-Bromo-5-formylbenzoic acid may be used in the study of enzyme-catalyzed reactions and metabolic pathways . Its incorporation into biochemical assays can help elucidate the mechanisms of action of different biomolecules.

Environmental Science

The applications of 2-Bromo-5-formylbenzoic acid in environmental science could involve the study of its degradation products and their impact on the environment . Understanding the compound’s behavior in various environmental conditions is crucial for assessing its ecological footprint.

Safety and Hazards

The safety information available indicates that 2-Bromo-5-formylbenzoic acid is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Mode of Action

The ortho effect, a phenomenon observed in substituted benzene compounds like 2-bromo-5-formylbenzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, the compound becomes more acidic surpassing the unmodified benzoic acid . This is due to steric hindrance causing the carboxyl group to twist out of the plane of the benzene ring, inhibiting the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .

Pharmacokinetics

For instance, 2-Bromo-5-formylbenzoic acid has a molecular weight of 229.03 , which is within the range generally favorable for good bioavailability.

properties

IUPAC Name |

2-bromo-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWKTRXWVQFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)